molecular formula C17H14N2O2 B12881562 Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- CAS No. 104907-27-9

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-

Cat. No.: B12881562
CAS No.: 104907-27-9
M. Wt: 278.30 g/mol
InChI Key: MVHIYGQQENACMD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of phenylhydrazine with cinnamic acid derivatives under acidic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices. Catalysts and automated systems may also be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-5-(1H-pyrazol-3-yl)isoxazole
  • 1,3-diphenyl-1H-pyrazole
  • 1-phenyl-3-(4-chlorophenyl)-1H-pyrazole

Uniqueness

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of benzeneacetic acid derivatives typically involves the reaction of pyrazole derivatives with benzeneacetic acid under various conditions. Recent studies have highlighted methods that utilize hydrazine derivatives and other reagents to facilitate the formation of pyrazole rings, which are crucial for the biological activity of these compounds. For instance, the reaction of substituted hydrazines with ketones or aldehydes has been a common approach to synthesize pyrazole-based compounds .

Biological Activities

Benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)- has shown a range of biological activities, including:

  • Antimicrobial Activity : Various studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds with similar pyrazole structures demonstrated potent activity against Staphylococcus aureus and Escherichia coli, indicating the potential of benzeneacetic acid derivatives in treating bacterial infections .
  • Anticancer Properties : Pyrazole derivatives have been investigated for their cytotoxic effects on cancer cell lines. In vitro assays revealed that certain benzeneacetic acid derivatives exhibit cytotoxicity against various human cancer cells, suggesting their potential as anticancer agents .
  • Anti-inflammatory Effects : Some studies have indicated that pyrazole-containing compounds possess anti-inflammatory properties. These effects are attributed to the inhibition of inflammatory mediators, making them candidates for further research in inflammatory diseases .

Case Study 1: Antimicrobial Screening

In a study examining the antimicrobial properties of synthesized pyrazole derivatives, several compounds were tested against common pathogens. The results showed that compounds with the benzeneacetic acid moiety exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer potential of pyrazole derivatives included testing against four different human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as novel anticancer agents .

Research Findings Summary

The following table summarizes key findings related to the biological activity of benzeneacetic acid, 2-(5-phenyl-1H-pyrazol-3-yl)-:

Activity Type Target Organisms/Cells Findings
AntimicrobialS. aureus, E. coliSignificant inhibition observed; MIC comparable to standard antibiotics .
AnticancerVarious human cancer cell linesIC50 values in low micromolar range; potential for further development as anticancer agents .
Anti-inflammatoryInflammatory mediatorsDemonstrated inhibition of key inflammatory pathways .

Properties

CAS No.

104907-27-9

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

2-[2-(3-phenyl-1H-pyrazol-5-yl)phenyl]acetic acid

InChI

InChI=1S/C17H14N2O2/c20-17(21)10-13-8-4-5-9-14(13)16-11-15(18-19-16)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19)(H,20,21)

InChI Key

MVHIYGQQENACMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

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